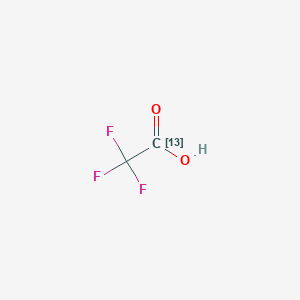

2,2,2-trifluoroacetic acid

Description

Properties

IUPAC Name |

2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVDTLACAAQTR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302740 | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.016 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2837-91-4 | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroacetic acid (TFA), a structural analog of acetic acid with the chemical formula CF₃COOH, is a pivotal organofluorine compound in organic chemistry and the pharmaceutical industry. The substitution of three highly electronegative fluorine atoms for the hydrogen atoms on the methyl group dramatically alters its physicochemical properties compared to acetic acid, rendering it a strong acid with a wide range of applications. This guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental context and visualizations to facilitate a deeper understanding for research and development professionals.

Core Physical Properties

This compound is a colorless, fuming liquid with a sharp, pungent odor reminiscent of vinegar.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Its key physical characteristics are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value |

| Molecular Formula | C₂HF₃O₂[5][6][7] |

| Molecular Weight | 114.02 g/mol [1][5] |

| Appearance | Colorless, fuming liquid[1][2] |

| Odor | Sharp, pungent, vinegar-like[1][2] |

| Density | 1.489 g/cm³ at 20°C[8] |

| Melting Point | -15.4 °C (4.3 °F; 257.8 K)[8][9] |

| Boiling Point | 72.4 °C (162.3 °F; 345.5 K)[8][9] |

| pKa (Acidity Constant) | 0.23 - 0.52[9][10][11][12] |

Optical and Other Properties

| Property | Value |

| Refractive Index (n20/D) | 1.2850 at 20°C[1][13] |

| Viscosity | 0.93 cP at 20°C[13][14] |

| Vapor Pressure | 97.5 mmHg at 20°C[15] |

| Solubility | Miscible with water, ether, acetone, ethanol, benzene, carbon tetrachloride, and hexane.[1][3] |

Structure-Acidity Relationship

The remarkable acidity of trifluoroacetic acid is a direct consequence of the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF₃) group. The three fluorine atoms pull electron density away from the carboxylic acid group, which weakens the oxygen-hydrogen bond and stabilizes the resulting trifluoroacetate (B77799) conjugate base. This makes TFA approximately 34,000 to 100,000 times more acidic than acetic acid.[8][10][16]

Experimental Protocols

The following sections detail generalized methodologies for determining key physical properties of this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

A common method for determining the melting point of a solid is using a capillary tube in a melting point apparatus.

-

Sample Preparation: A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed at one end. The tube is tapped gently to pack the solid at the bottom.

-

Apparatus Setup: The capillary tube is placed in a heating block or an oil bath apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated slowly, and the temperature is monitored. The melting point is recorded as a range, starting from the temperature at which the first liquid droplet appears to the temperature at which the entire solid has melted.[6][17]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

A common laboratory method for determining the boiling point of a small quantity of liquid is the Thiele tube method.

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil, such as mineral oil or silicone oil.

-

Heating and Observation: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[11][13]

pKa Determination

The pKa value is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid.

Methodology:

The pKa of trifluoroacetic acid can be determined using various methods, including potentiometric titration and spectroscopic techniques like NMR. A recent and accurate method involves ¹⁹F NMR spectroscopy.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent system, often a mixture of water and a co-solvent like methanol, containing a buffer and an internal reference standard.

-

pH Adjustment: The pH of the sample is systematically varied by the addition of a strong acid or base.

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR spectra are acquired at each pH value. The chemical shift of the fluorine atoms in the trifluoromethyl group is sensitive to the protonation state of the carboxylic acid.

-

Data Analysis: The change in the ¹⁹F chemical shift as a function of pH is plotted. This data is then fitted to the Henderson-Hasselbalch equation to determine the pKa value.[7][15]

Conclusion

The distinct physical properties of this compound, particularly its strong acidity, volatility, and solubility in a wide range of solvents, are a direct result of its unique molecular structure. A thorough understanding of these properties is essential for its safe handling and effective application in organic synthesis, peptide chemistry, and various other areas of chemical research and drug development. The experimental protocols outlined provide a foundational understanding of how these critical parameters are determined, empowering researchers to better utilize this versatile reagent.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol - Google Patents [patents.google.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. researchgate.net [researchgate.net]

- 15. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 16. quora.com [quora.com]

- 17. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Acidity and pKa of 2,2,2-Trifluoroacetic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the acidity and pKa of 2,2,2-trifluoroacetic acid (TFA) in aqueous environments. It explores the structural basis for its potent acidity, summarizes experimentally determined pKa values, and details the common methodologies used for these measurements.

Introduction to this compound (TFA)

This compound (TFA), with the chemical formula CF₃COOH, is a structurally simple organofluorine compound, an analogue of acetic acid where the three alpha-hydrogen atoms are replaced by fluorine atoms.[1] This substitution dramatically influences its chemical properties, transforming it from a weak organic acid (acetic acid) into a strong acid widely utilized in organic synthesis, biochemistry, and analytical chemistry.[2][3] Its utility often stems from its strength, volatility, and solubility in organic solvents.[2][4]

The Basis of TFA's Strong Acidity

The significant enhancement in acidity of TFA compared to acetic acid is a direct consequence of the powerful inductive effect exerted by the three highly electronegative fluorine atoms.[5][6]

-

Inductive Electron Withdrawal: Fluorine is the most electronegative element. The three fluorine atoms in the trifluoromethyl (-CF₃) group strongly pull electron density away from the carboxylic acid group through the sigma bonds.[2][6]

-

Weakening of the O-H Bond: This electron-withdrawing effect polarizes the O-H bond in the carboxyl group, making the proton (H⁺) more easily dissociable.[2]

-

Stabilization of the Conjugate Base: Upon deprotonation, the resulting trifluoroacetate (B77799) anion (CF₃COO⁻) is significantly stabilized. The negative charge is dispersed across the two oxygen atoms through resonance, and the electron-withdrawing -CF₃ group further delocalizes and stabilizes this charge.[2][7] This stabilization of the conjugate base is a key factor driving the dissociation equilibrium to the right, favoring the release of the proton.[8]

As a result of these factors, trifluoroacetic acid's acid ionisation constant (Ka) is approximately 34,000 times higher than that of acetic acid, making it a vastly stronger acid.[1][2]

Quantitative Data: pKa of TFA in Aqueous Solution

The pKa of TFA is consistently reported as being low, confirming its status as a strong organic acid. However, the exact value can vary slightly depending on the experimental method, temperature, and ionic strength of the solution. Recent, highly accurate methods like ¹⁹F-NMR have provided values at the lower end of the commonly cited range.

| pKa Value | Experimental Method | Reference |

| 0.03 ± 0.08 | ¹⁹F and ¹H NMR Spectroscopy | [9][10][11] |

| 0.23 | Commonly cited value in organic chemistry | [1][3][4][5] |

| 0.52 | General Reference | [2] |

| ~0.3 to 0.5 | General Reference | [12] |

Experimental Protocols for pKa Determination

Several robust methods are employed to determine the pKa of acids like TFA. The choice of method can depend on the required precision, sample purity, and available equipment.

This is a classic and highly precise technique for pKa determination.[13]

-

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration with a pH electrode. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[14][15]

-

Methodology:

-

Calibration: The pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: A solution of TFA of known concentration (e.g., 0.01 M) is prepared in deionized, carbonate-free water. Solutions should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[13][14] To maintain a constant ionic strength, an inert salt like KCl (e.g., 0.15 M) can be added.[14][16]

-

Titration: The TFA solution is placed in a vessel with a magnetic stirrer, and the calibrated pH electrode is immersed. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a buret.[15][16]

-

Data Collection: The pH is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve (or the peak of the first derivative plot, ΔpH/ΔV). The volume of titrant at the half-equivalence point is determined, and the pH at this point corresponds to the pKa.[15]

-

This method is advantageous for compounds with low solubility or when only small sample quantities are available, provided the molecule has a suitable chromophore near the acidic site.[13]

-

Principle: The protonated (CF₃COOH) and deprotonated (CF₃COO⁻) forms of an acid have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a fixed wavelength across a range of known pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated.[13][17]

-

Methodology:

-

Wavelength Selection: The UV-Vis spectra of TFA are recorded at very low and very high pH to identify the spectra of the fully protonated and deprotonated forms, respectively. A wavelength with a significant difference in molar absorptivity between the two forms is selected for the analysis.[18]

-

Sample Preparation: A series of solutions containing a constant concentration of TFA are prepared in buffers of varying, precisely known pH values.[13]

-

Measurement: The absorbance of each buffered solution is measured at the selected wavelength.

-

Analysis: A plot of absorbance versus pH yields a sigmoidal curve. The inflection point of this curve corresponds to the pH at which [CF₃COOH] = [CF₃COO⁻], and thus, pH = pKa.[18]

-

This technique relies on measuring the electrical conductivity of the acid solution.

-

Principle: The conductivity of an electrolyte solution is dependent on the concentration and mobility of its ions.[19] For a weak acid, the degree of dissociation can be determined by measuring the molar conductivity of the solution at different concentrations.[20][21]

-

Methodology:

-

Measurement: The conductivity of several TFA solutions of different known concentrations is measured using a calibrated conductometer.

-

Analysis: The degree of dissociation (α) is calculated for each concentration. The acid dissociation constant, Ka, is then determined using Ostwald's dilution law, which relates Ka to the degree of dissociation and the initial concentration of the acid. The pKa is then calculated as -log(Ka).

-

Conclusion

This compound is a potent organic acid, with a pKa value in aqueous solution typically reported between 0.03 and 0.5.[2][4][5][9][10][11][12] Its exceptional strength is attributed to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which weakens the O-H bond and stabilizes the resulting trifluoroacetate conjugate base.[2] The pKa of TFA can be determined with high precision using various analytical techniques, including potentiometric titration, UV-Vis spectrophotometry, and conductometry, with each method offering distinct advantages for researchers in chemical and pharmaceutical development.

References

- 1. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]

- 5. An Overview of Trifluoroacetic Acid (CAS 76-05-1) | Aure Chemical [aurechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. web.mit.edu [web.mit.edu]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phavi.umcs.pl [phavi.umcs.pl]

- 20. youtube.com [youtube.com]

- 21. techniques-ingenieur.fr [techniques-ingenieur.fr]

The Solubility of 2,2,2-Trifluoroacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2,2-trifluoroacetic acid (TFA) in a wide array of organic solvents. TFA is a powerful organofluorine compound, widely utilized as a reagent, catalyst, and solvent in organic synthesis, particularly in peptide chemistry and chromatography.[1][2][3] A thorough understanding of its solubility characteristics is paramount for reaction design, purification, and the development of robust analytical methods.

Data Presentation: Solubility of this compound

This compound is notable for its high degree of miscibility with a broad spectrum of organic solvents, ranging from polar to non-polar.[4][5][6] Miscibility, in this context, refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase. The following tables summarize the miscibility of TFA with common organic solvents.

Table 1: Polar Organic Solvents

| Solvent | Chemical Formula | Solvent Type | Miscibility with TFA |

| Methanol | CH₃OH | Polar Protic | Miscible[4][7] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[4][7][8] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible[4][7][9] |

| Acetonitrile | C₂H₃N | Polar Aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Miscible |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Miscible |

Table 2: Non-Polar and Weakly Polar Organic Solvents

| Solvent | Chemical Formula | Solvent Type | Miscibility with TFA |

| Dichloromethane (DCM) | CH₂Cl₂ | Weakly Polar | Miscible |

| Chloroform | CHCl₃ | Weakly Polar | Miscible[7] |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible[4][9] |

| Benzene | C₆H₆ | Non-Polar | Miscible[4][9] |

| Toluene | C₇H₈ | Non-Polar | Miscible |

| Hexane | C₆H₁₄ | Non-Polar | Miscible[4][9] |

| Carbon Tetrachloride | CCl₄ | Non-Polar | Miscible[4][9] |

It is important to note that while TFA is miscible with alkanes like hexane, it is only partially soluble in alkanes with more than six carbon atoms and in carbon disulfide.[4]

Experimental Protocols

The determination of miscibility is a fundamental experimental procedure in chemistry. Below is a generalized protocol for visually determining the miscibility of this compound with an organic solvent. For more precise measurements, especially in cases of partial solubility, analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed to quantify the concentration of TFA in each phase.

General Protocol for Miscibility Determination

1. Materials and Reagents:

-

This compound (high purity)

-

Organic solvent to be tested (high purity)

-

Calibrated glass test tubes or vials with secure caps

-

Pipettes or graduated cylinders for accurate volume measurement

-

Vortex mixer or shaker

-

Temperature-controlled environment (e.g., water bath), if temperature effects are being studied

2. Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Addition: In a labeled test tube, add a known volume of the organic solvent (e.g., 5 mL).

-

TFA Addition: To the same test tube, add an equal volume of this compound.

-

Mixing: Securely cap the test tube and vortex or shake the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed and observe for the formation of a single homogeneous phase or two distinct layers.

-

Miscible: The mixture will appear as a single, clear liquid with no visible interface.

-

Immiscible or Partially Soluble: Two distinct layers will form, and the interface between them will be visible.

-

-

Varying Proportions: Repeat the procedure with different volume ratios of TFA and the organic solvent (e.g., 1:9, 9:1) to confirm miscibility across all proportions.

-

Temperature Control (Optional): To investigate the effect of temperature, perform the above steps at various controlled temperatures using a water bath.

Safety Precautions: this compound is a strong, corrosive acid.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the use of this compound in a laboratory setting.

References

- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]

- 4. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 5. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. Should we be worried about Trifluoroacetic acid (TFA)? - ChemistryViews [chemistryviews.org]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Industrial Production of 2,2,2-Trifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial synthesis and production methods for 2,2,2-trifluoroacetic acid (TFA), a critical reagent and building block in the pharmaceutical, agrochemical, and materials science sectors. This document details the core chemical principles, process parameters, and, where available, experimental protocols for the key manufacturing routes.

Introduction to this compound (TFA)

This compound (CF₃COOH) is a structurally simple, non-oxidizing strong carboxylic acid with a pKa of approximately 0.23.[1] Its potent acidity, high volatility, and solubility in both water and organic solvents make it an indispensable tool in organic synthesis.[2] TFA is widely employed as a catalyst, a solvent, and a reagent for the removal of protecting groups, particularly the tert-butoxycarbonyl (Boc) group in peptide synthesis.[2] Furthermore, it serves as a crucial precursor for the synthesis of a wide array of fluorinated compounds, including trifluoroacetic anhydride (B1165640), trifluoroethanol, and various pharmaceuticals and agrochemicals.[2] This guide will explore the principal industrial methodologies for its synthesis, providing a comparative analysis of these processes.

Major Industrial Synthesis Routes

The industrial production of trifluoroacetic acid is dominated by a few key synthetic pathways, each with its own set of advantages and challenges. The primary methods include:

-

Electrochemical Fluorination (ECF) of Acetyl Chloride or Acetic Anhydride

-

Vapor-Phase Oxidation of 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123)

-

Oxidation of Fluorinated Propenes

-

Hydrolysis of Trifluoroacetyl Chloride (a common final step)

Other notable, though less common, methods include the oxidation of benzotrifluoride (B45747) and a nitrile hydrolysis route.[3]

Electrochemical Fluorination (ECF) - The Simons Process

Electrochemical fluorination, specifically the Simons process, is a cornerstone of industrial organofluorine chemistry and a major route for TFA production.[4] The process involves the electrolysis of a solution of an organic substrate, in this case, acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in anhydrous hydrogen fluoride (B91410) (HF).[4]

The overall reaction proceeds in two main stages: the electrochemical synthesis of trifluoroacetyl fluoride (CF₃COF), followed by its hydrolysis to TFA.[2]

Reaction Equations:

-

Electrofluorination: CH₃COCl + 4 HF → CF₃COF + 3 H₂ + HCl[2]

-

Hydrolysis: CF₃COF + H₂O → CF₃COOH + HF[2]

Experimental Protocol for Electrochemical Fluorination (Simons Process)

While specific industrial parameters are often proprietary, the following provides a generalized experimental protocol based on the principles of the Simons process.

Materials:

-

Anhydrous hydrogen fluoride (HF)

-

Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)

-

Electrolysis cell with a nickel anode and cathode[4]

-

Power supply capable of maintaining a constant voltage

-

Gas outlet for hydrogen and hydrogen chloride

-

Condenser and collection system for trifluoroacetyl fluoride

Procedure:

-

The electrolysis cell is charged with anhydrous hydrogen fluoride.

-

Acetyl chloride or acetic anhydride is dissolved in the hydrogen fluoride to create the electrolyte solution.

-

A cell potential of 5-6 volts is applied across the nickel electrodes to initiate electrolysis.[4]

-

The electrolysis is conducted at a controlled temperature, typically near 0°C, to manage the exothermic nature of the reaction and the volatility of the components.

-

Gaseous byproducts, primarily hydrogen and hydrogen chloride, are vented from the cell.

-

The product, trifluoroacetyl fluoride, is collected as it forms. Due to its volatility, it is typically condensed and purified.

-

The collected trifluoroacetyl fluoride is then subjected to hydrolysis to yield trifluoroacetic acid.

Quantitative Data:

Detailed industrial yield data for the ECF of acetyl chloride is not widely published. However, the process is known to be effective for the production of perfluorinated compounds.[4]

Diagram of the Electrochemical Fluorination Pathway:

References

The Mechanism of Boc Deprotection Using Trifluoroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents. Its widespread use is due to its stability in a variety of reaction conditions and its facile and selective removal under acidic conditions. Trifluoroacetic acid (TFA) is the most commonly employed reagent for Boc deprotection, prized for its effectiveness and volatility, which simplifies product isolation.[1] This technical guide provides an in-depth exploration of the mechanism of TFA-mediated Boc deprotection, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Core Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group with trifluoroacetic acid is an acid-catalyzed elimination reaction.[2] The process can be broken down into four key steps:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[2][3]

-

Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[2][3]

-

Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[2][3] It is for this reason that Boc deprotection reactions should not be performed in a sealed system, as the evolution of CO2 can cause a dangerous buildup of pressure.[2]

-

Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess TFA present in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[2][3]

The overall transformation is generally clean and efficient, driving the reaction to completion.

Kinetics and Reaction Rate

Interestingly, the kinetics of Boc deprotection do not always follow simple first-order kinetics. Studies have shown that while deprotection with acids like HCl can exhibit a second-order dependence on the acid concentration, the reaction with trifluoroacetic acid can show an inverse kinetic dependence on the trifluoroacetate concentration.[1] This suggests a more complex mechanistic pathway, potentially involving a reversibly formed ion-molecule pair from the fragmentation of the protonated Boc-amine.[1][4] For practical purposes, a large excess of TFA is often used to ensure a reasonable reaction rate.[1]

The Fate of the Tert-butyl Cation and the Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesirable side reactions.[3] It can alkylate nucleophilic residues in the substrate, particularly in peptide synthesis where amino acids such as tryptophan, methionine, cysteine, and tyrosine are susceptible to modification.[3]

To prevent these side reactions, "scavengers" or "cation traps" are added to the reaction mixture. These are nucleophilic species that react with the tert-butyl cation at a faster rate than the sensitive residues of the product. Common scavengers include:

-

Triisopropylsilane (TIS): A very common and effective scavenger.[5]

-

Water: Often included in scavenger cocktails.[5]

-

Thioanisole: Particularly useful for protecting methionine residues from oxidation.[6]

-

1,2-Ethanedithiol (EDT): Highly effective in preventing the alkylation of tryptophan.[6]

-

Phenol: Can be used as a general scavenger.[5]

The choice of scavenger depends on the specific substrate and the presence of sensitive functional groups.

Quantitative Data on Boc Deprotection with TFA

The following tables summarize typical reaction conditions and the effectiveness of various scavenger cocktails for TFA-mediated Boc deprotection.

Table 1: Typical Reaction Conditions for Solution-Phase Boc Deprotection

| Parameter | Typical Range | Notes |

| Substrate Concentration | 0.1 - 0.5 M in DCM | Higher concentrations can be used, but solubility may be a limiting factor.[1] |

| TFA Concentration | 20% - 100% (v/v in DCM) | 25-50% is common. Neat TFA can be used for more resistant substrates.[1] |

| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control any exotherm, then allowed to warm to room temperature.[1] |

| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored by TLC or LC-MS. Many substrates are fully deprotected in under an hour.[1] |

Table 2: Examples of Boc Deprotection with TFA

| Starting Material | TFA Conditions | Time | Yield | Reference |

| Boc-protected amine (75 mg) | 1 mL TFA in 1 mL DCM | 2 h | Not specified | [Patent: WO2010016005] |

| Boc-protected amine | 25% TFA in DCM | 2 h | 60% | [Patent: WO2010026121] |

| Boc-protected amine (17.4 g) | 23.0 mL TFA in 120 mL DCM | 18 h | Not specified | [Patent: WO2014177977] |

| Boc-protected amine (1.5 g) | 3.0 mL TFA in 15.0 mL DCM at 0°C | 1 h | Not specified | [Patent: WO2016014463] |

| N-Boc protected amino acids | 2 equiv. TFA in TTP-NTf2 (ionic liquid) at 130°C | 7-10 min | High | [RSC, 2015] |

Table 3: Effectiveness of Scavenger Cocktails in Preventing Side Reactions

| Cleavage Cocktail (v/v) | Target Residue | % Desired Peptide | % Side Product |

| 95% TFA / 5% H₂O | Cysteine | 75% | 25% (S-tert-butylated) |

| 92.5% TFA / 5% Thioanisole / 2.5% EDT | Cysteine | 95% | 5% (S-tert-butylated) |

| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT - 82.5:5:5:5:2.5) | Methionine | 45% | 55% (Met(O)) |

| Reagent R (TFA/Thioanisole/Anisole/EDT - 90:5:2:3) | Methionine | 85% | 15% (Met(O)) |

| Reagent H (TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I - 81:5:5:2.5:3:2:1.5) | Methionine | >95% | <5% (Met(O)) |

Data is illustrative and based on internal analysis and literature reports.[7]

Experimental Protocols

The following are detailed methodologies for TFA-mediated Boc deprotection in both solution-phase and solid-phase synthesis.

Solution-Phase N-Boc Deprotection

This protocol is suitable for the deprotection of Boc-protected amines in a solution of TFA and a chlorinated solvent like dichloromethane (B109758) (DCM).

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[1]

-

Cooling: Cool the solution to 0 °C using an ice bath.[1]

-

TFA Addition: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[1]

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Work-up (Optional): If the free amine is desired, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Caution should be exercised as CO₂ will evolve. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine. If the amine TFA salt is the desired product, this basic work-up should be omitted.

Solid-Phase N-Boc Deprotection (for Peptide Synthesis)

This protocol is designed for the deprotection of an N-terminal Boc group on a peptide-resin during solid-phase peptide synthesis (SPPS).

Materials:

-

Boc-protected peptide-resin

-

TFA cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS)

-

Dichloromethane (DCM) for washing

-

Solid-phase synthesis reaction vessel

-

Shaker or nitrogen bubbler

-

Cold diethyl ether

Procedure:

-

Resin Washing: Wash the peptide-resin thoroughly with DCM to remove any residual solvents from the previous coupling step.[2]

-

Deprotection: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[5]

-

Agitation: Gently agitate the mixture at room temperature for 2-4 hours.[5]

-

Filtration: Filter the resin and collect the filtrate, which contains the deprotected peptide.[2]

-

Resin Wash: Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide and combine this with the initial filtrate.[2]

-

Precipitation: Precipitate the peptide by adding the combined filtrate dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the filtrate).[2]

-

Isolation: Collect the precipitated peptide by centrifugation followed by decantation of the ether, or by filtration.[2]

-

Washing and Drying: Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA. Dry the purified peptide under a vacuum.[2]

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the core mechanism and a typical experimental workflow for TFA-mediated Boc deprotection.

Caption: The mechanism of TFA-mediated Boc deprotection.

Caption: A typical workflow for solution-phase Boc deprotection.

References

- 1. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 2. Boc Deprotection - TFA [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2,2,2-trifluoroacetic acid in CDCl3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,2-trifluoroacetic acid (TFA) when dissolved in deuterated chloroform (B151607) (CDCl3). It covers the characteristic chemical shift, signal multiplicity, and the underlying principles governing the spectral appearance. Detailed experimental protocols for sample preparation and data acquisition are also included to ensure reproducible and high-quality results.

Core Spectral Characteristics

The 1H NMR spectrum of this compound in CDCl3 is characterized by a single proton resonance corresponding to the acidic proton of the carboxyl group.

Chemical Shift and Influencing Factors

The chemical shift of the carboxylic acid proton in TFA typically appears in the downfield region of the spectrum, around 11.5 ppm .[1][2] This significant downfield shift is primarily attributed to the deshielding effect of the adjacent electron-withdrawing trifluoromethyl (-CF3) and carbonyl (C=O) groups.

The precise chemical shift is known to be dependent on several factors, including:

-

Concentration: The chemical shift of carboxylic acid protons is generally concentration-dependent. This is due to changes in the extent of intermolecular hydrogen bonding. At higher concentrations, TFA molecules form hydrogen-bonded dimers, which can lead to a further downfield shift of the proton signal.

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the chemical shift. While this guide focuses on CDCl3, it is important to note that different solvents can lead to variations in the observed chemical shift.

-

Temperature: Temperature can affect the equilibrium between monomeric and dimeric forms of the carboxylic acid, as well as the rate of proton exchange, which can in turn influence the chemical shift and signal broadness.

Signal Multiplicity: A Conspicuous Singlet

A key feature of the 1H NMR spectrum of TFA is that the signal for the acidic proton appears as a singlet .[2] This is noteworthy because the proton is three bonds away from three fluorine atoms (a spin 1/2 nucleus), which would be expected to cause splitting of the proton signal into a quartet according to the n+1 rule.

The absence of this expected proton-fluorine (H-F) coupling is due to the rapid chemical exchange of the acidic proton. The carboxylic acid proton is highly labile and rapidly exchanges between different TFA molecules and any trace amounts of water or other protic species in the solvent. This exchange occurs on a timescale that is much faster than the NMR timescale, effectively averaging the spin states of the fluorine nuclei and collapsing the expected multiplet into a sharp singlet.

Quantitative Data Summary

The following table summarizes the key quantitative data for the 1H NMR spectrum of this compound in CDCl3.

| Parameter | Value | Notes |

| Chemical Shift (δ) | ~ 11.5 ppm | Can vary with concentration, temperature, and solvent. |

| Multiplicity | Singlet | Due to rapid chemical exchange of the acidic proton. |

| Integration | 1H | Corresponds to the single carboxylic acid proton. |

| Coupling Constant (JHF) | Not Observed | Averaged to zero due to rapid proton exchange. |

Experimental Protocol

This section provides a detailed methodology for the preparation of a sample of this compound in CDCl3 and the acquisition of its 1H NMR spectrum.

Sample Preparation

-

Materials:

-

This compound (TFA), high purity

-

Deuterated chloroform (CDCl3), NMR grade (≥99.8% D)

-

Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Vial and cap

-

-

Procedure:

-

Ensure the NMR tube is clean and dry. It is recommended to oven-dry the tube and allow it to cool in a desiccator to minimize moisture.

-

In a clean, dry vial, prepare a solution of TFA in CDCl3. A typical concentration for 1H NMR is in the range of 1-5% (v/v). For example, add approximately 10-50 µL of TFA to 0.6-0.7 mL of CDCl3.

-

If using an internal standard, ensure the CDCl3 contains 0.03-0.05% TMS.

-

Using a Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

-

NMR Data Acquisition

-

Instrument: A standard high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Parameters:

-

Nucleus: 1H

-

Solvent: CDCl3

-

Temperature: Standard probe temperature (e.g., 298 K)

-

Referencing: Calibrate the chemical shift scale using the residual CHCl3 signal at 7.26 ppm or the TMS signal at 0 ppm.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 4-16 (depending on the concentration)

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signal.

-

-

Logical Relationships and Influencing Factors

The following diagram illustrates the key factors that determine the final appearance of the 1H NMR spectrum of this compound.

Factors influencing the 1H NMR spectrum of TFA.

This comprehensive guide provides the essential information for researchers and scientists working with this compound to accurately acquire, interpret, and understand its 1H NMR spectrum in CDCl3. The provided protocols and data will aid in routine analysis and in the design of more complex experiments.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2,2,2-Trifluoroacetic Acid

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 2,2,2-trifluoroacetic acid (TFA). It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for chemical analysis. This document presents quantitative IR absorption data, detailed experimental protocols for sample analysis, and a visualization of the molecular structure with its key functional groups.

Infrared Spectral Data of this compound (Vapor Phase)

The infrared spectrum of this compound in the vapor phase is complex due to the equilibrium between its monomeric and dimeric forms. The following table summarizes the observed absorption maxima and their tentative assignments for both species. The data is derived from studies conducted on the vapor of trifluoroacetic acid, where the equilibrium can be shifted by varying the temperature.[1]

| Wavenumber (cm⁻¹) | Assignment (Monomer) | Assignment (Dimer) |

| 3587 | O–H stretch | - |

| ~3000-3100 | - | O–H stretch (hydrogen-bonded) |

| 1832 | C=O stretch | - |

| 1785 | - | C=O stretch (hydrogen-bonded) |

| 1465 | O–H bend | - |

| 1415 | - | O–H bend |

| 1350 | C–O stretch | C–O stretch |

| 1247 | CF₃ symmetric stretch | CF₃ symmetric stretch |

| 1208 | CF₃ asymmetric stretch | CF₃ asymmetric stretch |

| 1180 | CF₃ asymmetric stretch | CF₃ asymmetric stretch |

| 942 | C–C stretch | C–C stretch |

| 830 | C–C–O deformation | C–C–O deformation |

| 788 | O=C–O deformation | O=C–O deformation |

| 725 | CF₃ rock | CF₃ rock |

| 661 | CF₃ rock | CF₃ rock |

| 598 | CF₃ deformation | CF₃ deformation |

| 520 | CF₃ deformation | CF₃ deformation |

| 452 | C–C–F deformation | C–C–F deformation |

| 431 | C–C–F deformation | C–C–F deformation |

Note: The assignments are based on the publication by R.E. Kagaluse (1957) and represent a partial assignment of the fundamental vibrational modes. The distinction between monomer and dimer bands was achieved by observing changes in spectral intensity with temperature.[1]

Experimental Protocol for Liquid Sample FTIR Analysis

The following is a generalized protocol for obtaining an infrared spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer.

2.1. Materials and Equipment

-

FTIR Spectrometer

-

Salt plates (e.g., NaCl, KBr, or AgCl) or a liquid cell

-

Pasteur pipette or syringe

-

Desiccator for storing salt plates

-

Appropriate solvent for cleaning (e.g., isopropanol, acetone)

-

Personal Protective Equipment (PPE): safety goggles, gloves

2.2. Procedure

-

Spectrometer Preparation:

-

Ensure the spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment.

-

-

Background Spectrum Acquisition:

-

A background spectrum must be collected to subtract the spectral contributions of atmospheric gases (e.g., CO₂, H₂O) and the sample holder/salt plates.

-

Place the clean, empty salt plates or an empty liquid cell in the sample holder within the sample compartment.

-

Close the sample compartment lid.

-

In the instrument control software, initiate the collection of a background spectrum.

-

-

Sample Preparation (Neat Liquid Film):

-

Retrieve two salt plates from the desiccator. Handle them by the edges to avoid transferring moisture and oils from your fingers.

-

Using a clean Pasteur pipette, place one to two drops of the this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Ensure there are no air bubbles in the liquid film.

-

-

Sample Spectrum Acquisition:

-

Mount the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.

-

Close the lid of the sample compartment.

-

In the software, initiate the sample scan. The software will automatically ratio the sample spectrum against the previously collected background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis and Cleaning:

-

Once the spectrum is acquired, remove the salt plates from the spectrometer.

-

Disassemble the plates and clean them thoroughly with a suitable solvent like isopropanol. Do not use water , as it can dissolve the salt plates.

-

After cleaning, return the salt plates to the desiccator for storage.

-

Visualization of this compound Structure

The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups responsible for its characteristic infrared absorption bands.

Caption: Molecular structure and key functional groups of this compound.

References

Mass Spectrometry of 2,2,2-Trifluoroacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,2,2-trifluoroacetic acid (TFA), a compound of significant interest in various scientific fields, including its use as an ion-pairing agent in chromatography and its presence as a persistent environmental contaminant. This document details the fragmentation behavior of TFA under different ionization techniques, provides established experimental protocols for its analysis, and presents quantitative data in a clear, accessible format.

Core Concepts in Mass Spectrometry of Trifluoroacetic Acid

This compound (TFA) is a structurally simple perfluorinated carboxylic acid with the chemical formula C₂HF₃O₂ and a molecular weight of approximately 114.02 g/mol . Its high acidity and volatility make it amenable to mass spectrometric analysis, though its properties also present unique challenges, such as ion suppression in electrospray ionization.

Ionization Techniques

The analysis of TFA by mass spectrometry can be accomplished using several ionization methods, with the choice of technique influencing the resulting mass spectrum and fragmentation patterns.

-

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is highly reproducible and provides a characteristic fingerprint for the molecule, which is valuable for library matching and structural elucidation.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for analyzing TFA in liquid solutions, often in conjunction with liquid chromatography. In negative ion mode, ESI typically results in the formation of the deprotonated molecule, [M-H]⁻, which can then be subjected to tandem mass spectrometry (MS/MS) for further structural characterization. The use of TFA as a mobile phase additive in LC-MS can, however, lead to significant signal suppression for other analytes.

Quantitative Mass Spectral Data

The following tables summarize the key quantitative data obtained from the mass spectrometric analysis of this compound under different ionization conditions.

Electron Ionization (EI) Mass Spectrum

The EI mass spectrum of TFA is characterized by several key fragment ions. The data presented below is sourced from the National Institute of Standards and Technology (NIST) database.

| m/z | Relative Intensity (%) | Ion Formula/Structure |

| 45 | 100.0 | [COOH]⁺ |

| 69 | 95.5 | [CF₃]⁺ |

| 114 | 27.3 | [C₂HF₃O₂]⁺ (Molecular Ion) |

| 28 | 18.2 | [CO]⁺ |

| 44 | 9.1 | [CO₂]⁺ |

| 95 | 4.5 | [CF₃CO]⁺ |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In negative ion mode ESI, TFA readily forms the deprotonated ion [M-H]⁻ at an m/z of approximately 113. Collision-induced dissociation (CID) of this precursor ion yields a characteristic product ion.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 113 | 69 | 10 - 20 |

The primary fragmentation pathway involves the loss of carbon dioxide (CO₂) from the deprotonated molecule.

Experimental Protocols

Detailed methodologies for the analysis of TFA using both gas and liquid chromatography coupled with mass spectrometry are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to its high polarity, direct analysis of TFA by GC can be challenging. Derivatization to a less polar, more volatile compound is therefore a common practice.

Objective: To analyze TFA in a sample by converting it to its trimethylsilyl (B98337) (TMS) ester followed by GC-MS analysis.

Materials:

-

Sample containing this compound

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

Ethyl acetate (B1210297) (GC grade)

-

GC vials with inserts

Protocol:

-

Sample Preparation: Accurately weigh or measure the sample containing TFA into a clean, dry GC vial. If the sample is aqueous, it must be dried completely under a stream of nitrogen.

-

Derivatization:

-

Add 100 µL of ethyl acetate to the dried sample.

-

Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 30 minutes in a heating block or oven.

-

-

GC-MS Analysis:

-

Allow the vial to cool to room temperature.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Direct analysis of TFA in aqueous samples is readily achievable using LC-MS/MS. This method is particularly suitable for environmental and biological samples.

Objective: To quantify TFA in water samples using direct injection LC-MS/MS.

Materials:

-

Water sample

-

Methanol (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Isotopically labeled internal standard (e.g., ¹³C₂-TFA)

-

LC vials

Protocol:

-

Sample Preparation:

-

Filter the water sample through a 0.22 µm syringe filter to remove particulates.

-

In an LC vial, combine 990 µL of the filtered sample with 10 µL of an internal standard solution (e.g., 1 µg/mL ¹³C₂-TFA in methanol).

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the prepared sample onto the LC-MS/MS system.

-

LC Conditions:

-

Column: A suitable reversed-phase column, such as a C18 (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Methanol.

-

Gradient: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 2 min.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: -3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

TFA: 113 -> 69

-

¹³C₂-TFA: 115 -> 70

-

-

-

Visualizations of Mass Spectrometric Processes

The following diagrams, generated using the DOT language, illustrate key processes in the mass spectrometry of this compound.

Fragmentation Pathway of this compound in EI-MS

Caption: Electron Ionization (EI) fragmentation of TFA.

Fragmentation of Deprotonated TFA in ESI-MS/MS

Caption: ESI-MS/MS fragmentation of deprotonated TFA.

Experimental Workflow for LC-MS/MS Analysis of TFA in Water

An In-depth Technical Guide to Safety Precautions for Handling Anhydrous 2,2,2-Trifluoroacetic Acid

For researchers, scientists, and drug development professionals, the use of anhydrous 2,2,2-trifluoroacetic acid (TFA) is common in various applications, including peptide synthesis and as a reagent in organic chemistry.[1][2] However, its hazardous nature necessitates stringent safety protocols to prevent injury and ensure a safe laboratory environment. This guide provides a comprehensive overview of the essential safety precautions for handling this highly corrosive and toxic chemical.

Chemical and Physical Properties

Anhydrous this compound is a colorless, fuming liquid with a pungent, vinegar-like odor.[3][4] It is a strong organic acid, approximately 100,000 times more acidic than acetic acid, due to the electron-withdrawing effect of the trifluoromethyl group.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₂HF₃O₂ |

| Molar Mass | 114.02 g/mol [5] |

| Boiling Point | 72.4 °C (162.3 °F)[6] |

| Melting Point | -15.4 °C (4.3 °F)[6] |

| Density | 1.489 g/mL at 20 °C |

| Vapor Pressure | 97.5 mmHg at 20 °C |

| Solubility in Water | Miscible[4][6] |

| pKa | 0.52[6] |

Hazard Identification and Health Effects

Anhydrous TFA is classified as a corrosive and toxic substance.[1][7] Exposure can lead to severe health consequences.

Routes of Exposure: Inhalation, ingestion, and skin/eye contact are the primary routes of exposure.[3]

Acute Health Effects:

-

Skin Contact: Causes severe chemical burns, which may be delayed in appearance.[1][7] The burns can be deep and slow to heal.[6]

-

Eye Contact: Can cause severe eye irritation, burns, and potentially irreversible eye damage or blindness.[1][7]

-

Inhalation: Vapors are highly irritating to the respiratory tract and mucous membranes, causing coughing, shortness of breath, and in severe cases, pulmonary edema.[7][8]

-

Ingestion: Highly toxic and can cause severe burns to the mouth, throat, and stomach.[8][9]

Chronic Health Effects:

-

Repeated or prolonged exposure may lead to erosion of teeth and inflammation of the mouth lining.[9] Long-term respiratory irritation can result in airway disease.[9]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling anhydrous TFA to minimize the risk of exposure.

| PPE Category | Specification |

| Hand Protection | Chemical-resistant gloves are required. For low-volume applications, nitrile gloves are recommended, with immediate changing upon contact. For high-volume applications (>500 mL), heavy-duty gloves such as butyl rubber or Viton are necessary.[1] |

| Eye Protection | ANSI-approved, properly fitting chemical splash goggles are required. A face shield is recommended for high-volume applications.[1] |

| Skin and Body Protection | A laboratory coat, fully buttoned, along with full-length pants and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.[1] |

| Respiratory Protection | All work with anhydrous TFA should be conducted in a properly functioning chemical fume hood.[1] If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed to determine the appropriate respirator.[1] |

Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and maintaining the integrity of the chemical.

Handling:

-

Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not inhale vapors or mists.[1]

-

When diluting, always add acid to water slowly, never the other way around, to prevent a violent exothermic reaction.[1][10]

-

Use the smallest practical quantities for the experiment.[1]

-

Transport TFA in secondary containment, such as a bottle carrier.[1]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[11]

-

Keep containers tightly closed to prevent the absorption of moisture and the escape of corrosive vapors.[1][11] Fumes from a poorly sealed container can destroy labels on other bottles.[8]

-

Store in the original container or a compatible container. Do not store in metal containers.[1][2]

-

Segregate from incompatible materials such as strong bases, oxidizing agents, reducing agents, and metals.[7][12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[1][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][11] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11][13] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one to two glasses of water. Seek immediate medical attention.[11][13] |

Spill and Leak Procedures

A risk assessment should be conducted before any cleanup is attempted. For large spills (>500 mL), evacuate the area and call for emergency assistance.[1]

Minor Spill (<500 mL) Cleanup Protocol:

-

Evacuate and Alert: Alert personnel in the immediate area and restrict access.

-

Don Appropriate PPE: Wear the PPE specified in Section 3.

-

Containment: Confine the spill to a small area using an inert absorbent material such as vermiculite, dry sand, or earth.[7]

-

Neutralization (with caution): Slowly neutralize the spill with a suitable agent like sodium bicarbonate or a commercial acid neutralizer. Be aware that this can generate heat and gas.

-

Collection: Carefully collect the absorbed and neutralized material into a suitable container for hazardous waste.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Label the waste container appropriately and dispose of it according to institutional and local regulations.[1]

Waste Disposal

Trifluoroacetic acid waste is considered hazardous and must be disposed of accordingly.

-

Collect TFA waste in a designated, properly labeled, and sealed container.[1]

-

Do not pour TFA waste down the drain.[1]

-

Segregate TFA waste from incompatible materials.[1]

-

Arrange for disposal through your institution's environmental health and safety office.[1]

Visualized Workflows

To further clarify the safety procedures, the following diagrams illustrate key decision-making processes when working with anhydrous this compound.

References

- 1. ehs.washington.edu [ehs.washington.edu]

- 2. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

- 3. amherst.edu [amherst.edu]

- 4. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 7. nj.gov [nj.gov]

- 8. Trifluoroacetic acid-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. americanbio.com [americanbio.com]

In-Depth Technical Guide: Understanding the Hazards of 2,2,2-Trifluoroacetic Acid Inhalation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroacetic acid (TFA) is a strong haloacid with the chemical formula CF₃COOH. It is widely utilized in organic synthesis, peptide synthesis, and as an ion pairing agent in liquid chromatography. Despite its utility, the corrosive nature of TFA presents significant health risks, particularly through inhalation. This guide provides a comprehensive overview of the hazards associated with TFA inhalation, consolidating toxicological data, outlining experimental methodologies for its assessment, and exploring the potential cellular signaling pathways involved in its toxicity.

Physicochemical Properties and Toxicological Profile

TFA is a colorless, volatile liquid with a sharp, pungent odor. Its high vapor pressure contributes to a significant inhalation hazard. The strong electron-withdrawing nature of the trifluoromethyl group makes it a much stronger acid than acetic acid, readily donating its proton and causing corrosive damage to biological tissues upon contact.

Acute Inhalation Toxicity

Acute exposure to TFA vapor is highly irritating to the eyes, skin, and respiratory tract.[1][2] High concentrations can lead to severe damage of the upper respiratory tract and may be fatal due to pulmonary edema, a condition characterized by fluid accumulation in the lungs.[1][2] Symptoms of overexposure can include a burning sensation, coughing, wheezing, shortness of breath, headache, and nausea.[1][3]

Table 1: Acute Inhalation Toxicity of this compound

| Species | Exposure Duration | LC50 (Lethal Concentration, 50%) | Reference |

| Rat | 2 hours | 10 mg/L | [4] |

| Rat | 4 hours | 2000 ppm | [1][2] |

| Rat | 4 hours | 10.01 mg/L (vapor fumes) | [5] |

Note: There are some discrepancies in the reported LC50 values across different sources, which may be due to different experimental conditions and reporting units.

A single 4-hour nose-only exposure study in rats at concentrations up to 300 mg/m³ did not result in mortality. However, at the highest concentration, reversible local irritation of the nasal cavity epithelium was observed.[6][7]

Experimental Protocols for Inhalation Toxicity Assessment

Detailed experimental protocols for the specific TFA toxicity studies cited are not always publicly available. However, a generalized protocol for acute inhalation toxicity testing can be constructed based on the OECD Guideline 403.[8][9][10][11][12]

Generalized Acute Inhalation Toxicity Study Protocol (Based on OECD 403)

This protocol outlines the key steps in assessing the acute inhalation toxicity of a substance like TFA.

Objective: To determine the median lethal concentration (LC50) and observe signs of toxicity following a single, short-term inhalation exposure.

Materials and Methods:

-

Test Substance: this compound (purity to be specified).

-

Test Species: Young adult rats (e.g., Wistar or Sprague-Dawley), with both males and females.

-

Exposure Apparatus: A dynamic inhalation exposure chamber designed for whole-body or nose-only exposure.

-

Atmosphere Generation: TFA vapor is generated and mixed with filtered air to achieve target concentrations. The concentration is monitored analytically throughout the exposure period.

-

Experimental Groups: A control group (exposed to filtered air) and at least three test groups exposed to different concentrations of TFA.

-

Exposure Duration: Typically 4 hours.[11]

-

Observations:

-

During Exposure: Clinical signs of toxicity are continuously monitored.

-

Post-Exposure (14 days): Animals are observed for mortality, clinical signs, and body weight changes.[9]

-

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period. Tissues from the respiratory tract are collected for histopathological examination.

-

Data Analysis: The LC50 is calculated using appropriate statistical methods.

Below is a DOT script for a workflow diagram of this generalized experimental protocol.

Pathophysiology and Signaling Pathways

The primary mechanism of TFA-induced lung injury is its corrosive nature. As a strong acid, it causes immediate coagulation-type necrosis upon contact with the respiratory epithelium. This initial damage can trigger a cascade of inflammatory responses, leading to further tissue injury and potentially pulmonary edema. While specific signaling pathways for TFA inhalation are not well-documented, the response to corrosive acid inhalation is known to involve several key pathways.

Inflammatory Response and Cytokine Release

The initial tissue damage caused by TFA likely acts as a danger signal, activating resident immune cells in the lungs, such as alveolar macrophages. This activation leads to the release of pro-inflammatory cytokines and chemokines.

Key Signaling Pathways in Acid-Induced Lung Injury

Based on studies of other acidic and irritant inhalants, the following signaling pathways are likely to be involved in the response to TFA inhalation:

-

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central regulator of the inflammatory response.[1] Activation of NF-κB in respiratory epithelial cells and immune cells leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[13] This, in turn, promotes the recruitment of neutrophils and other inflammatory cells to the site of injury, amplifying the inflammatory cascade and contributing to pulmonary edema.[1][13]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK, JNK, and p38, are key signaling molecules involved in cellular stress responses, inflammation, and apoptosis.[14] Inhalation of irritants can activate these pathways, leading to the production of inflammatory mediators.[2][3] The MAPK pathways can also cross-talk with the NF-κB pathway, further regulating the inflammatory response.[2]

-

NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress or damage, leads to the cleavage and activation of caspase-1.[15] Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[15] Acid-induced lung injury has been shown to activate the NLRP3 inflammasome, contributing to the inflammatory response.[15]

The following diagram illustrates the potential signaling cascade following TFA inhalation.

Risk Management and Safety Precautions

Given the significant hazards of TFA inhalation, strict safety protocols are mandatory when handling this chemical.

-

Engineering Controls: Always handle TFA in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a full-face respirator with an appropriate acid gas cartridge if there is a risk of exposure outside of a fume hood.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., butyl rubber, Viton), a lab coat, and an apron.

-

-

Handling: Avoid breathing vapors or mists. Prevent contact with skin and eyes.

-

Spills: In case of a spill, evacuate the area and use an appropriate absorbent material for corrosive liquids.

Conclusion

This compound poses a significant inhalation hazard due to its corrosive nature. Acute exposure can cause severe irritation to the respiratory tract and may lead to life-threatening pulmonary edema. While specific data on the molecular mechanisms of TFA-induced lung injury is limited, it is highly probable that it involves the activation of key inflammatory signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome. A thorough understanding of these hazards, adherence to strict safety protocols, and further research into the specific toxicological pathways are crucial for ensuring the safety of researchers, scientists, and drug development professionals who work with this important chemical.

References

- 1. Nuclear Factor-Kappa-B Signaling in Lung Development and Disease: One Pathway, Numerous Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urban particulate matter triggers lung inflammation via the ROSMAPK- NF-κB signaling pathway - Wang - Journal of Thoracic Disease [jtd.amegroups.org]

- 3. In vivo and in vitro correlation of pulmonary MAP kinase activation following metallic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute inhalation toxicity study of 2-fluoroacetamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Complete reversal of acid-induced acute lung injury by blocking of platelet-neutrophil aggregation [jci.org]

- 6. health.hawaii.gov [health.hawaii.gov]

- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. eurolab.net [eurolab.net]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 13. Role of oxidative stress and NFkB in hypoxia-induced pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting MAPK signaling: A promising approach for treating inflammatory lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

The Unfolding Legacy of 2,2,2-Trifluoroacetic Acid: An In-depth Technical Guide to its Environmental Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Executive Summary

2,2,2-Trifluoroacetic acid (TFA), a terminal degradation product of numerous hydrofluorocarbons (HFCs), hydrofluoroolefins (HFOs), pesticides, and pharmaceuticals, is an ultrashort-chain per- and polyfluoroalkyl substance (PFAS) of increasing environmental concern. Its high chemical stability, exceptional water solubility, and resistance to biodegradation contribute to its widespread distribution and accumulation in various environmental compartments, particularly aquatic systems. This technical guide provides a comprehensive overview of the environmental fate and persistence of TFA, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its formation pathways to support researchers, scientists, and drug development professionals in understanding and addressing the challenges posed by this recalcitrant compound.